molecular formula C9H9ClN2O2 B2923683 4-chloro-N-cyclopropyl-2-nitroaniline CAS No. 304914-98-5

4-chloro-N-cyclopropyl-2-nitroaniline

Cat. No.: B2923683
CAS No.: 304914-98-5
M. Wt: 212.63
InChI Key: RLRZFCKJIBVRIJ-UHFFFAOYSA-N
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Description

4-Chloro-N-cyclopropyl-2-nitroaniline is an organic compound with the molecular formula C9H9ClN2O2 and a molecular weight of 212.63 g/mol . This compound is characterized by the presence of a chloro group, a cyclopropyl group, and a nitro group attached to an aniline ring. It is a solid at room temperature and is used in various chemical and industrial applications.

Mechanism of Action

Target of Action

It is known that the compound has been used in the development of organic nonlinear optical single crystals , suggesting that its targets may be related to light absorption and refraction processes.

Mode of Action

It is known that the compound has been used in the development of organic nonlinear optical single crystals , which suggests that it may interact with light in a way that alters its path and intensity.

Biochemical Pathways

It is known that the compound has been used in the development of organic nonlinear optical single crystals , which suggests that it may influence pathways related to light absorption and refraction.

Result of Action

It is known that the compound has been used in the development of organic nonlinear optical single crystals , which suggests that it may have effects on light absorption and refraction at the molecular and cellular level.

Action Environment

It is known that the compound has been used in the development of organic nonlinear optical single crystals , which suggests that factors such as temperature and light intensity may play a role in its action.

Preparation Methods

The synthesis of 4-chloro-N-cyclopropyl-2-nitroaniline typically involves the nitration of 4-chloroaniline followed by the introduction of the cyclopropyl group. One common method involves the reaction of 4-chloroaniline with nitric acid to form 4-chloro-2-nitroaniline. This intermediate is then reacted with cyclopropylamine under suitable conditions to yield this compound .

Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring higher yields and purity. These methods often use continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

4-Chloro-N-cyclopropyl-2-nitroaniline undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the nitro group, which is already in an oxidized state.

Common reagents used in these reactions include hydrogen gas, palladium on carbon, amines, thiols, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Chloro-N-cyclopropyl-2-nitroaniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

4-Chloro-N-cyclopropyl-2-nitroaniline can be compared with other similar compounds such as:

Properties

IUPAC Name

4-chloro-N-cyclopropyl-2-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O2/c10-6-1-4-8(11-7-2-3-7)9(5-6)12(13)14/h1,4-5,7,11H,2-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLRZFCKJIBVRIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=C(C=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 2,5-dichloronitrobenzene (2.00 g (10.4 mmol)) and cyclopropylamine (2.0 ml) was heated under reflux for 60 hours, and the excess cyclopropylamine was removed by concentration under reduced pressure. The residue was dissolved in ethyl acetate and the resulting solution was washed with aqueous 1% sodium hydroxide, saturated sodium chloride solution. The organic layer was dried over anhydrous magnesium sulfate and then concentrated under reduced pressure. The residue was subjected to silica gel column chromatography with ethyl acetate-hexane (1:10) as eluent to give 1.30 g (59%) of 4-chloro-N-cyclopropyl-2-nitroaniline as orange crystals.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One

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